3,8-Dimethylquinoline
Overview
Description
3,8-Dimethylquinoline is a nitrogen-containing heterocyclic compound with the molecular formula C11H11N. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. The presence of two methyl groups at the 3rd and 8th positions of the quinoline ring distinguishes it from other quinoline derivatives, potentially imparting unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dimethylquinoline can be achieved through several classical methods, including:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This method involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene or sulfuric acid.
Doebner-Miller Reaction: This method involves the condensation of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound often employs optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing environmental impact. Catalysts such as transition metals or ionic liquids may be used to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 3,8-Dimethylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5th and 7th positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Halogens (chlorine, bromine), sulfonyl chlorides, alkyl halides under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, sulfonated, or alkylated quinoline derivatives.
Scientific Research Applications
3,8-Dimethylquinoline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3,8-Dimethylquinoline varies depending on its application:
Antimalarial Activity: It interferes with the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and parasite death.
Antibacterial Activity: It inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.
Anticancer Activity: It induces apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
Comparison with Similar Compounds
Quinoline: The parent compound, lacking the methyl groups at the 3rd and 8th positions.
2-Methylquinoline: A derivative with a single methyl group at the 2nd position.
4-Methylquinoline: A derivative with a single methyl group at the 4th position.
Uniqueness of 3,8-Dimethylquinoline: The presence of two methyl groups at specific positions on the quinoline ring can influence its electronic properties, steric hindrance, and overall reactivity. This can result in unique biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
IUPAC Name |
3,8-dimethylquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-6-10-5-3-4-9(2)11(10)12-7-8/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRUXVJOLNAHGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C=N2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560769 | |
Record name | 3,8-Dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20668-29-5 | |
Record name | 3,8-Dimethylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20668-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,8-Dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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